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Compound of Interest

4-Bromo-3,5-dihydroxybenzoic
Compound Name: o
aci

Cat. No.: B126820

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3,5-dihydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and
tabulated data are presented for researchers, scientists, and professionals in drug
development.

Chemical Structure

IUPAC Name: 4-Bromo-3,5-dihydroxybenzoic acid[1] CAS Number: 16534-12-6[1][2]
Molecular Formula: C7HsBrOa4[1][2] Molecular Weight: 233.02 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Bromo-3,5-
dihydroxybenzoic acid.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 4-Bromo-3,5-dihydroxybenzoic acid, both 1H and 3C NMR data provide characteristic

signals for its aromatic and functional group environments. The spectra are typically recorded
in a deuterated solvent, such as DMSO-ds.[3]

Table 1: *H NMR Spectroscopic Data (Solvent: DMSO-ds)[3]
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~7.1-7.3 Singlet 2H Aromatic C-H
~9.8 (broad) Singlet 2H Phenolic -OH
~13.0 (broad) Singlet 1H Carboxylic -COOH

Note: Actual chemical shifts can vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data[4]

Chemical Shift (ppm) Assighment

~167 Carboxylic acid (C=0)
~150 Aromatic C-OH

~130 Aromatic C-H

~125 Aromatic C-COOH
~109 Aromatic C-Br

Note: Aromatic carbons typically appear in the 120-170 ppm range in 3C NMR spectra.[5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Bromo-3,5-dihydroxybenzoic acid shows characteristic absorption bands for
the hydroxyl, carbonyl, and aromatic C-H groups.

Table 3: IR Spectroscopic Data (ATR-IR)[6]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://dev.spectrabase.com/spectrum/5KxtdSBXGD6
https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://www.benchchem.com/product/b126820?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/4WRNnu3xTze
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (phenolic and

3500 - 3300 Strong, Broad ] ]
carboxylic acid)
3100 - 3000 Medium C-H stretch (aromatic)[7]
1700 - 1680 Strong C=0 stretch (carboxylic acid)
) C-C stretch (in-ring aromatic)
1600 - 1585 Medium
[7]
) C-C stretch (in-ring aromatic)
1500 - 1400 Medium
[7]
C-O stretch (acid/phenol) & O-
1300 - 1200 Strong
H bend
) C-H "oop" (out-of-plane)
900 - 675 Medium
bend[7]
~600 Medium C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data[8]
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miz Relative Intensity (%) Assighment

[M]*, [M+2]* (Molecular ion

232/234 ~5/~5
peak with bromine isotopes)
215/217 ~20/~20 [M-OH]*
187/189 ~10/~10 [M-COOH]*
108 6.8 Fragment
79 9.7 Fragment
69 8.6 Fragment
53 7.4 Fragment
51 11.2 Fragment
50 6.3 Fragment

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Sample Preparation: Accurately weigh 10-20 mg of 4-Bromo-3,5-dihydroxybenzoic acid
for tH NMR (20-50 mg for 3C NMR) and place it in a clean, dry vial.[9]

o Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds)
to the vial.[9] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[9]

» Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube
to a height of about 4-5 cm.[9]

o Data Acquisition:

o Place the NMR tube into a spinner turbine and adjust its depth using a gauge.
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o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Acquire the *H and 3C NMR spectra using standard instrument parameters. For aromatic
compounds, the spectral width for tH NMR is typically set from 0 to 15 ppm and for 13C
NMR from 0 to 200 ppm.

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of 4-Bromo-3,5-
dihydroxybenzoic acid in a few drops of a volatile solvent like acetone or methylene
chloride.[10]

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate
(e.g., KBr or NaCl).[10]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of
the compound on the plate.[10]

Data Acquisition:

o Place the salt plate into the sample holder of the FT-IR spectrometer.

o Collect a background spectrum of the clean, empty sample compartment.

o Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm~1.

Sample Preparation: Place a small amount of the solid 4-Bromo-3,5-dihydroxybenzoic
acid into a capillary tube.

Data Acquisition:

[e]

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

(¢]

Set the instrument parameters. For electron impact (El) ionization, a standard energy of
70 eVis used.[11]

o

The ion source temperature can be set around 220 °C and the transfer line at 280 °C.[11]
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o Acquire the mass spectrum by scanning a suitable m/z range, for instance, from 50 to 500

amu.[12]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-3,5-dihydroxybenzoic acid.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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